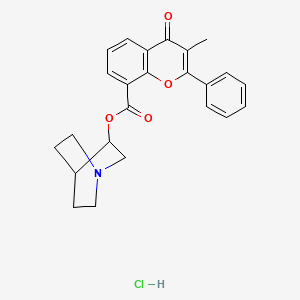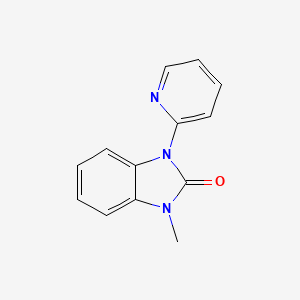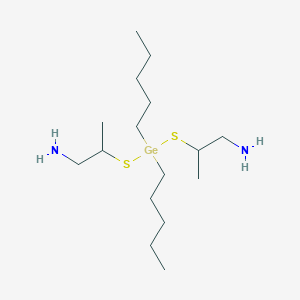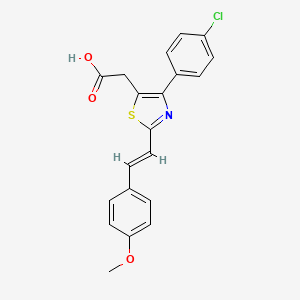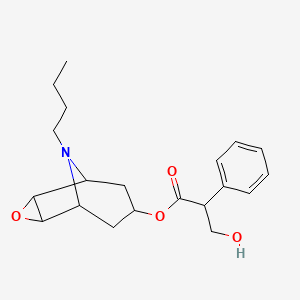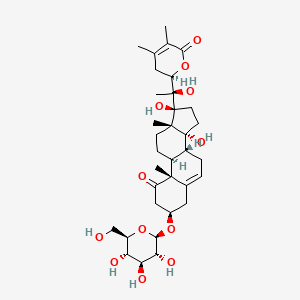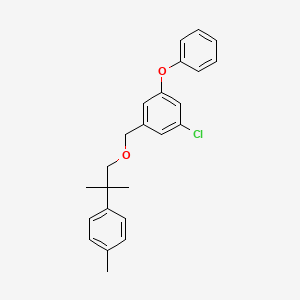
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- is a complex organic compound with a unique structure that includes a benzene ring substituted with chlorine, phenoxy, and a propoxy group containing a methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chlorinated alkyl compound in the presence of a Lewis acid catalyst, such as aluminum chloride. This step introduces the chlorine substituent onto the benzene ring.
Subsequent steps involve the introduction of the phenoxy and propoxy groups. The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the chlorinated benzene intermediate. The propoxy group, containing the methylphenyl moiety, can be introduced through an etherification reaction, where an alcohol derivative reacts with the intermediate compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-chloro-3-methyl-
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-chloro-2-methyl-
Uniqueness
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
83493-21-4 |
|---|---|
Fórmula molecular |
C24H25ClO2 |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
1-chloro-3-[[2-methyl-2-(4-methylphenyl)propoxy]methyl]-5-phenoxybenzene |
InChI |
InChI=1S/C24H25ClO2/c1-18-9-11-20(12-10-18)24(2,3)17-26-16-19-13-21(25)15-23(14-19)27-22-7-5-4-6-8-22/h4-15H,16-17H2,1-3H3 |
Clave InChI |
CMPUJFHLOSQEQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC(=C2)Cl)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,9S)-13-thia-10,15-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,14-tetraene](/img/structure/B12737931.png)
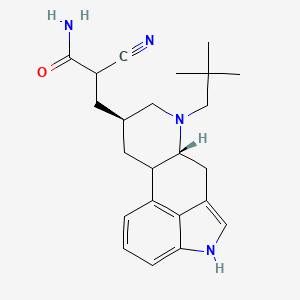
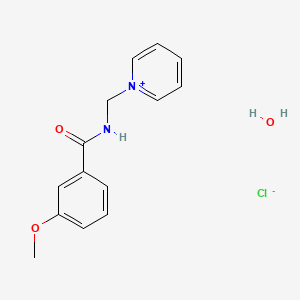

![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)
